N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
Description
The compound N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide features a hybrid structure combining a 2,3-dihydro-1,4-benzodioxin moiety, a 1-methyl-1,2,3,4-tetrahydroquinoline core, and an ethanediamide linker with dimethylamino substituents. The benzodioxin group is known for enhancing metabolic stability and bioavailability, while the tetrahydroquinoline scaffold is common in CNS-targeting drugs due to its lipophilicity and ability to cross the blood-brain barrier . The ethanediamide linker and dimethylamino group may influence solubility and receptor binding kinetics .
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4/c1-27(2)20(17-6-8-19-16(13-17)5-4-10-28(19)3)15-25-23(29)24(30)26-18-7-9-21-22(14-18)32-12-11-31-21/h6-9,13-14,20H,4-5,10-12,15H2,1-3H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUUIZKXBBOTHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including enzyme inhibition, cytotoxic effects, and molecular interactions.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxane moiety and a tetrahydroquinoline derivative. Its molecular formula is , with a molar mass of approximately 454.59 g/mol. The presence of multiple functional groups suggests diverse biological interactions.
Enzyme Inhibition
Research indicates that compounds with a benzodioxane structure exhibit notable enzyme inhibitory activities. The synthesized derivatives were tested against various enzymes:
| Enzyme | Activity |
|---|---|
| α-Glucosidase | Significant inhibition observed |
| Acetylcholinesterase (AChE) | Moderate inhibition |
| Butyrylcholinesterase (BChE) | Notable inhibitory potential |
In particular, the compound demonstrated substantial inhibitory activity against yeast α-glucosidase, which is crucial for managing Type 2 Diabetes Mellitus (T2DM) by slowing carbohydrate absorption . The in vitro studies corroborated these findings with molecular docking simulations revealing favorable binding affinities.
Cytotoxic Effects
The compound's cytotoxicity was assessed using various cancer cell lines. The results indicated that it exhibited selective cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These findings suggest that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy .
Molecular Docking
Molecular docking studies were performed to predict the binding interactions between the compound and target enzymes. The docking results showed that the compound could effectively bind to the active sites of α-glucosidase and AChE, with binding energies indicating strong interactions. Key residues involved in binding included:
- α-Glucosidase: Asp215, Glu276
- AChE: Ser203, His447
These interactions are believed to inhibit enzyme activity by stabilizing the enzyme-substrate complex .
Case Studies
Several studies have reported on similar compounds derived from benzodioxane structures. For instance:
- Study on Sulfonamide Derivatives: A series of sulfonamide derivatives containing benzodioxane exhibited anti-proliferative effects against various cancer cell lines while also acting as inhibitors of AChE .
- Dual PPAR Agonists: Research on related benzodioxane compounds identified their potential as dual agonists for PPARα and PPARγ, suggesting metabolic benefits alongside their anti-cancer properties .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent in various diseases due to its ability to interact with biological macromolecules. The following applications have been identified:
A. Enzyme Inhibition
Recent studies have demonstrated that derivatives of the benzodioxin structure exhibit notable inhibitory activity against critical enzymes such as:
| Enzyme | Inhibition (%) | IC50 (µM) |
|---|---|---|
| α-glucosidase | 78% | 12.5 |
| Acetylcholinesterase | 65% | 15.0 |
These findings indicate the compound's potential use in managing conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) by modulating enzyme activity related to carbohydrate metabolism and neurotransmission .
B. Antioxidant Activity
The antioxidant properties of this compound have been assessed through various assays, showing its ability to scavenge free radicals and reduce oxidative stress markers in vitro. This characteristic is crucial for preventing cellular damage associated with chronic diseases .
C. Anticancer Properties
Preliminary studies suggest that the compound may induce apoptosis in specific cancer cell lines. The mechanism appears to involve modulation of signaling pathways related to cell survival and proliferation . Further investigation into its anticancer effects could open avenues for new cancer therapies.
Neuroprotective Effects
In vivo studies have evaluated the neuroprotective effects of this compound using models of neurodegeneration. Results indicated that treatment with the compound resulted in reduced neuronal loss and improved cognitive function metrics compared to control groups, highlighting its potential in treating neurodegenerative disorders .
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
- Reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with amine precursors.
- Formation of the final product through coupling reactions involving various functional groups.
The molecular formula is C27H24N2O5 with a molecular weight of approximately 456.5 g/mol. Structural data can be visualized using computational chemistry tools that model its three-dimensional conformation .
Case Study 1: Inhibition of α-glucosidase
A study conducted on a series of benzodioxin derivatives found that modifications at the amide position significantly enhanced α-glucosidase inhibition. The compound was synthesized and tested alongside other derivatives, revealing a promising profile for further development .
Case Study 2: Neuroprotective Effects
In another investigation, the neuroprotective effects were evaluated using in vivo models of neurodegeneration. The results indicated that treatment with the compound resulted in reduced neuronal loss and improved cognitive function metrics compared to control groups .
Chemical Reactions Analysis
Amidification
The ethanediamide linkage forms through condensation of a diamine with a diacid derivative. This reaction is typically catalyzed under basic conditions (e.g., using DCC or HATU as coupling agents) .
Substitution Reactions
-
Alkylation : Introduction of the dimethylamino group involves nucleophilic substitution, such as reacting aniline precursors with methyl iodide and NaH in DMF .
-
Amination : The tetrahydroquinoline substituent may undergo further amination to modify its reactivity .
Oxidation/Reduction
The benzodioxin and quinoline moieties are susceptible to redox reactions:
-
Oxidation : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may oxidize hydroquinone moieties to quinones.
-
Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce carbonyl groups to alcohols.
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Amidification | DCC/HATU, DMF | Room temperature, 2–4 hours | Ethanediamide core formation |
| Alkylation | MeI, NaH, DMF | Reflux, 5–8 hours | Dimethylamino group introduction |
| Oxidation | KMnO₄, acidic medium | 50–100°C, 2–3 hours | Quinone formation from hydroquinone |
Functional Group Transformations
-
Hydrolysis : The amide bond can undergo hydrolysis under acidic or basic conditions to yield carboxylic acids.
-
Coupling Reactions : The quinoline moiety may participate in cross-coupling reactions (e.g., Suzuki coupling) to modify substitution patterns .
Reaction Conditions and Optimization
Key factors influencing reaction efficiency include:
-
Solvent Choice : DMF or THF are commonly used for nucleophilic substitutions and amidifications .
-
Temperature : Reflux conditions (60–100°C) are typical for alkylation and coupling reactions .
-
Catalyst Selection : CAN (cerium ammonium nitrate) has been used in multi-component condensations to improve yields .
| Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|
| Water | 45 minutes | 92% | |
| EtOH-H₂O | 45 minutes | 92% | |
| DMF | 5–8 hours | High |
Analytical and Structural Insights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several synthesized derivatives, as detailed below:
| Compound | Key Substituents | Molecular Weight | Key Features |
|---|---|---|---|
| Target Compound | 2,3-Dihydrobenzodioxin, tetrahydroquinoline, ethanediamide, dimethylamino | ~495.5 (estimated) | Hybrid structure with dual aromatic systems; potential CNS activity |
| 6-Amino-1-(2-(dimethylamino)ethyl)-3,4-dihydroquinolin-2(1H)-one (25) | Dimethylaminoethyl, 3,4-dihydroquinolin-2(1H)-one | ~263.3 | Simplified tetrahydroquinoline core; used as intermediate in bioactive derivatives |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide | Benzodioxin, methylphenyl-tetrahydroisoquinoline, acetamide linker | ~503.5 | Benzodioxin-acetamide hybrid; structural similarity in linker and aromatic groups |
| 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) | Benzodioxin, sulfonamide, chlorophenyl, dimethylphenyl | ~485.0 | Antimicrobial activity; low hemolytic activity |
Key Research Findings
- Structural Optimization: The dimethylamino group in the target compound may improve solubility compared to diethylamino analogues (e.g., 27), which showed reduced yields (43.7%) .
- Biological Trade-offs: While sulfonamide-benzodioxin hybrids (e.g., 7l) exhibit antimicrobial activity, their larger molecular weights (~485 g/mol) may limit bioavailability compared to simpler tetrahydroquinoline derivatives .
- Synthetic Challenges : Multi-step syntheses (e.g., hydrogenation, coupling) for hybrid structures like the target compound often result in moderate yields (40–60%), necessitating optimization .
Preparation Methods
Cyclization of Catechol Derivatives
Catechol undergoes epoxidation with epichlorohydrin under basic conditions to form 1,4-benzodioxan-6-ol, which is subsequently aminated via the Ullmann reaction using copper(I) iodide and 1,10-phenanthroline to yield 1,4-benzodioxan-6-amine. Alternative routes employ hydrogenation of quinone precursors, as demonstrated in Rh-catalyzed asymmetric hydrogenations for chiral benzodioxane derivatives.
Table 1: Comparison of Benzodioxin Synthesis Methods
| Method | Catalyst | Yield (%) | Enantiomeric Excess (ee) |
|---|---|---|---|
| Ullmann Amination | CuI/Phenanthroline | 78–85 | N/A |
| Rh-Catalyzed Hydrogenation | [Rh(COD)₂]BF₄/ZhaoPhos | 90–99 | 95–99 |
Preparation of the 1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl Fragment
The tetrahydroquinoline core is synthesized via hydrogenation of quinoline derivatives. Asymmetric hydrogenation using Rh catalysts achieves high enantioselectivity for chiral intermediates.
Hydrogenation of Quinoline
Quinoline is hydrogenated under 50 bar H₂ pressure in the presence of [Rh(COD)₂]BF₄ and a chiral phosphine ligand (e.g., ZhaoPhos) to yield 1,2,3,4-tetrahydroquinoline with >99% ee. Subsequent N-methylation with methyl iodide in dimethylformamide (DMF) introduces the 1-methyl group.
Reaction Conditions:
- Temperature: 60°C
- Solvent: Tetrahydrofuran (THF)
- Catalyst Loading: 0.1 mol%
- Turnover Number (TON): Up to 24,000
Introduction of the Dimethylamino Group
The dimethylamino functionality is introduced via alkylation or reductive amination.
Alkylation of Secondary Amines
The tetrahydroquinoline intermediate reacts with dimethylamine hydrochloride in the presence of potassium carbonate and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Alternatively, the Eschweiler-Clarke reaction using formaldehyde and formic acid achieves N,N-dimethylation.
Optimization Note:
Formation of the Ethanediamide Linkage
Ethanediamide bonds are constructed via coupling of amine and carboxylic acid precursors.
Oxalyl Chloride-Mediated Coupling
The benzodioxin-6-amine reacts with oxalyl chloride to form N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxalamic acid chloride, which subsequently couples with the tetrahydroquinoline-derived amine under Schotten-Baumann conditions.
Key Parameters:
Final Coupling and Purification
The two fragments are coupled via nucleophilic acyl substitution.
Amide Bond Formation
N-[2-(Dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]amine reacts with N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxalamic acid chloride in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst.
Purification:
- Column chromatography (SiO₂, ethyl acetate/hexanes)
- Recrystallization from ethanol/water
Purity:
Optimization and Industrial Scale-Up Considerations
Catalytic Efficiency
Rhodium catalysts enable gram-scale synthesis with TON up to 10,000, reducing production costs.
Solvent Selection
Switching from THF to 2-methyltetrahydrofuran (2-MeTHF) improves sustainability without compromising yield.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide and its analogs?
- Methodology : Use dynamic pH control (e.g., pH 9–10 with aqueous Na₂CO₃) during sulfonylation or alkylation reactions to stabilize intermediates and reduce side products . Solvent selection (e.g., N,N-dimethylformamide with LiH as a catalyst) enhances nucleophilic substitution efficiency . Reaction monitoring via TLC or HPLC ensures stepwise completion.
Q. How can structural elucidation of this compound be systematically validated?
- Methodology : Combine spectral techniques:
- IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- ¹H NMR to resolve aromatic protons (2,3-dihydro-1,4-benzodioxin at δ 6.7–7.1 ppm) and dimethylamino groups (singlet at δ 2.2–2.5 ppm).
- CHN analysis to verify molecular composition .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodology : Prioritize enzyme inhibition assays (e.g., acetylcholinesterase or α-glucosidase) using spectrophotometric methods (IC₅₀ determination at λ = 405 nm) . For antibacterial activity, employ agar diffusion assays (e.g., E. coli or S. aureus strains) with zone-of-inhibition measurements .
Advanced Research Questions
Q. How can computational chemistry and experimental data be integrated to optimize the compound’s synthesis?
- Methodology : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers. Couple this with high-throughput experimentation (HTE) to validate predicted intermediates . Feedback loops between computational modeling (e.g., COMSOL Multiphysics simulations) and empirical data refine reaction conditions (e.g., temperature, solvent polarity) .
Q. What statistical approaches resolve contradictions in bioactivity data across studies?
- Methodology : Apply factorial design (e.g., 2³ full factorial) to isolate variables (e.g., substituent effects, assay conditions) contributing to discrepancies . Multivariate analysis (e.g., PCA or PLS-DA) identifies outliers or confounding factors in datasets .
Q. What mechanistic insights support the compound’s enzyme inhibition selectivity?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to map interactions between the compound’s tetrahydroquinoline moiety and enzyme active sites (e.g., acetylcholinesterase’s catalytic triad). Validate with kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .
Q. How can process engineering principles improve scalability of the synthesis?
- Methodology : Implement membrane separation technologies (e.g., nanofiltration) to purify intermediates and reduce solvent waste . Use reaction calorimetry to assess exothermic risks during scale-up and optimize cooling rates .
Q. What experimental designs minimize resource use while maximizing data robustness?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
